

Spectroscopic Profile of 4-Iodophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodophenylboronic acid*

Cat. No.: *B1212881*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-iodophenylboronic acid**, a key building block in organic synthesis, particularly in the realm of pharmaceuticals and advanced materials. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this versatile compound.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **4-iodophenylboronic acid** (CAS No: 5122-99-6; Molecular Formula: C₆H₆BIO₂; Molecular Weight: 247.83 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, deuterated solvents such as DMSO-d₆ or methanol-d₄ are often employed to avoid the oligomerization that can occur in less polar solvents like CDCl₃, which can lead to complex and uninterpretable spectra.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	d	2H	Ar-H (ortho to -B(OH) ₂)
~7.5-7.7	d	2H	Ar-H (ortho to -I)
~8.2	br s	2H	B(OH) ₂

Note: Predicted chemical shifts are based on the analysis of similar phenylboronic acid derivatives. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~138	Ar-C-B
~137	Ar-C-I
~135	Ar-CH (ortho to -I)
~130	Ar-CH (ortho to -B(OH) ₂)

Note: The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of solid **4-iodophenylboronic acid** is typically obtained using a KBr pellet or as a thin film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (from B(OH) ₂)
~1600	Medium	C=C stretch (aromatic ring)
~1400	Medium	B-O stretch
~1350	Medium	In-plane O-H bend
~1100	Strong	B-C stretch
~850	Strong	C-H out-of-plane bend (para-substituted)
Below 700	Medium	C-I stretch

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity (%)	Assignment
248	High	[M] ⁺ (Molecular Ion)
230	Moderate	[M - H ₂ O] ⁺
121	Moderate	[M - I] ⁺
104	High	[C ₆ H ₄ B(OH) ₂] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Note: The isotopic pattern of boron (¹⁰B and ¹¹B) and iodine can be observed in high-resolution mass spectra.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 10-20 mg of **4-iodophenylboronic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[\[5\]](#)[\[8\]](#)
- Transfer the clear solution into a clean, dry 5 mm NMR tube.[\[5\]](#)[\[8\]](#)
- Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (depending on concentration)
- Temperature: 298 K

Instrumental Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds

- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Temperature: 298 K

IR Spectroscopy Protocol

KBr Pellet Method:

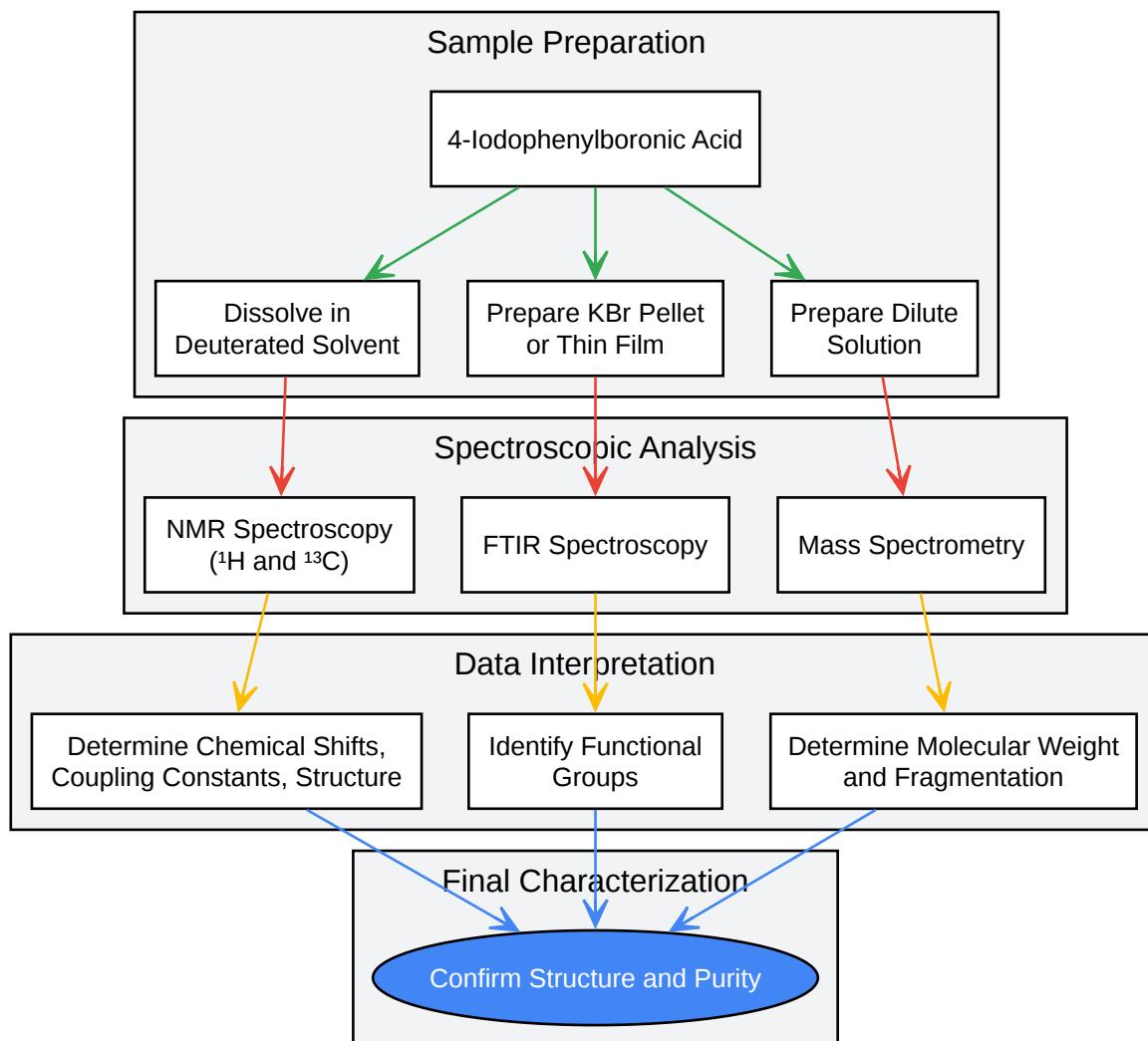
- Thoroughly grind 1-2 mg of **4-iodophenylboronic acid** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[9][10]
- Transfer the fine powder into a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9][10]
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Film Method:

- Dissolve a small amount of **4-iodophenylboronic acid** in a volatile solvent (e.g., acetone or methylene chloride).
- Drop the solution onto a clean, dry IR-transparent window (e.g., NaCl or KBr plate).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry Protocol

Sample Preparation:


- Prepare a dilute solution of **4-iodophenylboronic acid** (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to the desired concentration for analysis (e.g., 1-10 $\mu\text{g/mL}$).

Instrumentation (Electrospray Ionization - ESI):

- Ionization Mode: Positive or negative ion mode can be used.
- Capillary Voltage: 3-5 kV
- Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.
- Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **4-iodophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **4-Iodophenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. 4-Iodophenylboronic acid = 95.0 5122-99-6 [sigmaaldrich.com]
- 3. 4-Iodophenylboronic acid = 95.0 5122-99-6 [sigmaaldrich.com]
- 4. 4-Iodophenylboronic acid | C6H6BIO2 | CID 151254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation [nmr.chem.ualberta.ca]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212881#4-iodophenylboronic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com